(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride
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Overview
Description
®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanesulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The methanesulfonamide group may enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidine-2-one: A lactam derivative with applications in pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with potential biological activity and use in drug design.
Uniqueness: ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is unique due to the presence of both the pyrrolidine ring and the methanesulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWOOXPQEVAIDA-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CS(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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